Cas no 1566990-03-1 (1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine)

1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine is a brominated pyridine-pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a pyrazole ring linked to a 5-bromopyridinyl group via a methylene bridge, offering versatility for further functionalization. The presence of both bromine and amine groups enhances its reactivity, making it a valuable intermediate in cross-coupling reactions and heterocyclic synthesis. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in the development of bioactive molecules. The product is typically characterized by high purity, ensuring reproducibility in synthetic applications.
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine structure
1566990-03-1 structure
Product name:1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
CAS No:1566990-03-1
MF:C9H9BrN4
MW:253.098560094833
CID:5703410
PubChem ID:104797182

1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
    • 1566990-03-1
    • EN300-804892
    • 1H-Pyrazol-3-amine, 1-[(5-bromo-3-pyridinyl)methyl]-
    • Inchi: 1S/C9H9BrN4/c10-8-3-7(4-12-5-8)6-14-2-1-9(11)13-14/h1-5H,6H2,(H2,11,13)
    • InChI Key: LYIQJYNIWRLGBJ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)CN1C=CC(N)=N1

Computed Properties

  • Exact Mass: 252.00106g/mol
  • Monoisotopic Mass: 252.00106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.68±0.1 g/cm3(Predicted)
  • Boiling Point: 450.4±40.0 °C(Predicted)
  • pka: 3.71±0.10(Predicted)

1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-804892-0.1g
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
1566990-03-1 95.0%
0.1g
$741.0 2025-02-21
Enamine
EN300-804892-2.5g
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
1566990-03-1 95.0%
2.5g
$1650.0 2025-02-21
Enamine
EN300-804892-0.05g
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
1566990-03-1 95.0%
0.05g
$707.0 2025-02-21
Enamine
EN300-804892-1.0g
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
1566990-03-1 95.0%
1.0g
$842.0 2025-02-21
Enamine
EN300-804892-5.0g
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
1566990-03-1 95.0%
5.0g
$2443.0 2025-02-21
Enamine
EN300-804892-0.25g
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
1566990-03-1 95.0%
0.25g
$774.0 2025-02-21
Enamine
EN300-804892-10.0g
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
1566990-03-1 95.0%
10.0g
$3622.0 2025-02-21
Enamine
EN300-804892-0.5g
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
1566990-03-1 95.0%
0.5g
$809.0 2025-02-21

Additional information on 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine

Introduction to 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1566990-03-1)

1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1566990-03-1, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine features a pyrazole core linked to a brominated pyridine moiety, making it a versatile scaffold for medicinal chemistry applications. The structural arrangement of this molecule imparts unique reactivity and biological potential, which has been extensively explored in recent years.

The compound’s molecular structure consists of a pyrazole ring substituted at the 3-position with an amine group, while the 5-position of the pyridine ring is brominated. This specific configuration allows for facile functionalization, enabling the synthesis of derivatives with tailored pharmacological properties. The presence of both nitrogen and oxygen heteroatoms in the molecule enhances its interaction with biological targets, making it a valuable candidate for drug discovery programs.

In recent years, there has been growing interest in pyrazole-pyridine hybrids due to their demonstrated efficacy in modulating various biological pathways. Studies have shown that such compounds exhibit promising activities as kinase inhibitors, antiviral agents, and anti-inflammatory agents. The bromine atom in the pyridine ring serves as a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex drug molecules.

One of the most compelling aspects of 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine is its potential as a building block for developing novel therapeutic agents. Researchers have leveraged its scaffold to create molecules with enhanced binding affinity and selectivity towards specific enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis. The ability to fine-tune the pharmacophore through structural modifications has made this compound an attractive choice for medicinal chemists.

The pharmacological profile of 1H-pyrazol-3-amine derivatives has been further investigated in preclinical models. These studies have highlighted their potential in treating neurological disorders, cancer, and infectious diseases. The pyrazole moiety is known for its ability to penetrate the blood-brain barrier, suggesting its suitability for central nervous system (CNS) drug development. Additionally, the bromopyridine component contributes to metabolic stability, reducing the likelihood of rapid degradation in vivo.

Recent advancements in computational chemistry have accelerated the design and optimization of 5-Bromopyridin-3-yl containing compounds. Molecular docking studies have identified key interactions between this scaffold and target proteins, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts, enabling faster screening of potential drug candidates. The integration of machine learning algorithms has further enhanced the predictability of biological activity, streamlining the drug discovery process.

The synthetic pathways for 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine have also seen significant refinements. Modern synthetic techniques, including flow chemistry and microwave-assisted reactions, have improved yield and purity while reducing reaction times. These advancements have made it more feasible to produce larger quantities of the compound for both research and industrial applications. The availability of high-quality starting materials has further facilitated the exploration of novel derivatives.

In conclusion, 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1566990-03-1) represents a promising chemical entity with broad applications in pharmaceutical research. Its unique structural features and biological potential make it an invaluable tool for developing next-generation therapeutics. As research continues to uncover new mechanisms and applications, this compound is poised to play a pivotal role in addressing unmet medical needs.

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